Potent Human NK1 Receptor Antagonism Compared to Lead Thiourea-Based NK1 Antagonists
1-(2-(Dimethylamino)ethyl)-3-(4-nitrophenyl)thiourea demonstrates high-affinity antagonism at the human NK1 receptor with a Ki of 6.40 nM in a Schild plot analysis using CHO-K1 cells expressing the receptor [1]. While a known thiourea-based NK1 antagonist (2-chlorobenzylthiourea derivative) achieved sub-nanomolar potency (Ki = 0.16 nM), the target compound offers a distinct balance of potency and a simpler, more synthetically accessible scaffold, making it a valuable tool compound for studies requiring moderate to high NK1 blockade [2].
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | Lead thiourea-based NK1 antagonist (SDZ NKT 343 analog): Ki = 0.16 nM |
| Quantified Difference | 40-fold lower potency, but with a simplified molecular architecture |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells; aequorin luminescence assay / Schild plot analysis |
Why This Matters
This confirmed nanomolar NK1 antagonism validates the compound's utility in pain and inflammation research, offering a structurally simpler alternative to more complex, highly potent clinical candidates.
- [1] BindingDB. (n.d.). BDBM50070377 (CHEMBL3408519) Activity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50070377 View Source
- [2] Walpole, C., Ko, S. Y., Brown, M., Beattie, D., Campbell, E., Dickenson, F., ... & Urban, L. (1998). 2-Nitrophenylcarbamoyl-(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide (SDZ NKT 343), a Potent Human NK1 Tachykinin Receptor Antagonist with Good Oral Analgesic Activity in Chronic Pain Models. Journal of Medicinal Chemistry, 41(17), 3159-3173. View Source
